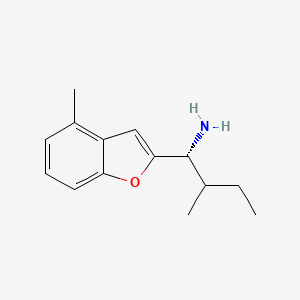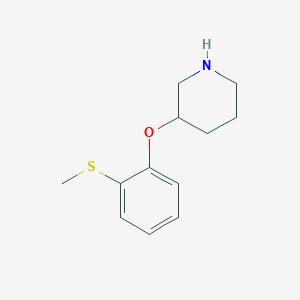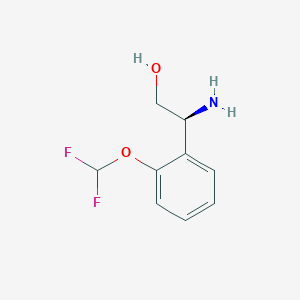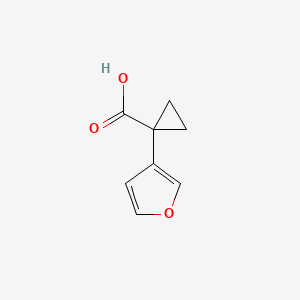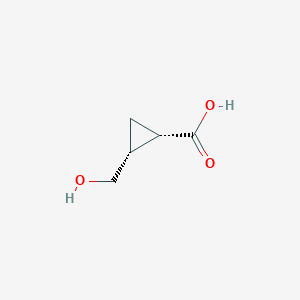
Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and carboxylation steps are carried out under specific conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rac-(1r,2s)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Similar structure but different stereochemistry.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |
Clave InChI |
QAKGVPAQOZSDOZ-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@H]([C@H]1C(=O)O)CO |
SMILES canónico |
C1C(C1C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


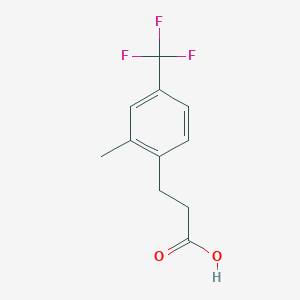
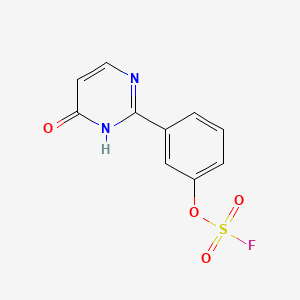
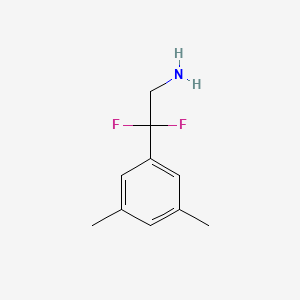
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
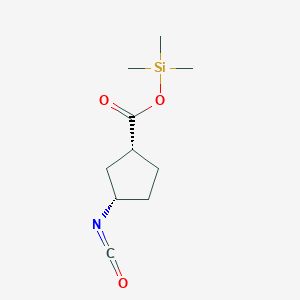
![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)

